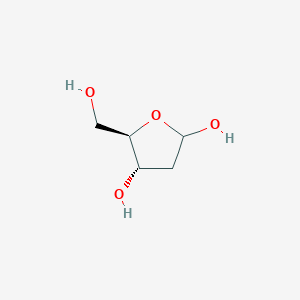
2-(Benzyloxy)-6-fluorophenol
Vue d'ensemble
Description
2-(Benzyloxy)-6-fluorophenol is a chemical compound with the molecular formula C13H11FO2 . It has a molecular weight of 200.23 . It is used in the synthesis of 2-(benzyloxy)hydroquinone .
Synthesis Analysis
The synthesis of this compound related compounds has been reported in several studies . For instance, one study synthesized Co(II), Ni(II), Cu(II), and Zn(II) complexes using four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented as C6H5CH2OC6H4OH . The compound has been characterized by various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Applications De Recherche Scientifique
Fluorescent Probes and Sensing Applications
One significant application of compounds related to 2-(Benzyloxy)-6-fluorophenol is in the development of fluorescent probes for sensing applications. For example, derivatives of benzoxazole and benzothiazole have been synthesized for sensing magnesium and zinc cations, as well as for detecting changes in pH levels. These compounds exhibit large fluorescence enhancements under basic conditions, attributed to the high acidity of the fluorophenol moiety, highlighting their potential in sensing applications (Tanaka et al., 2001).
Radiopharmaceutical Synthesis
This compound derivatives have also been explored as precursors in the synthesis of radiopharmaceuticals. For instance, bis(4-benzyloxyphenyl)iodonium salts have proven effective for the radiosynthesis of 4-[¹⁸F]fluorophenol, a valuable intermediate in creating more complex molecules for medical imaging purposes. This application demonstrates the compound's role in advancing nuclear medicine and diagnostic imaging (Helfer et al., 2013).
Polymer and Materials Science
In materials science, this compound-related compounds contribute to the development of high-performance polymers. For example, fluorinated phthalazinone monomers synthesized from related fluorophenols have been used to create polymers with excellent solubility and thermal properties, suitable for engineering plastics and membrane materials. This highlights the compound's importance in synthesizing new materials with potential applications in technology and industry (Xiao et al., 2003).
Antimicrobial Agents
Further, fluorinated compounds derived from this compound have been investigated for their potential as antimicrobial agents. The introduction of fluorine atoms into organic molecules can significantly enhance their biological activity, making these derivatives promising candidates for developing new antimicrobial drugs (Holla et al., 2003).
Environmental and Biological Studies
Moreover, fluorinated analogs of this compound are utilized in environmental and biological studies to understand the behavior of synthetic phenolic antioxidants and their impact on human health and the environment. These studies address concerns about the potential toxicity and environmental persistence of such compounds, emphasizing the need for further research into their effects (Liu & Mabury, 2020).
Safety and Hazards
The safety data sheet for a similar compound, 2-Benzyloxybenzoic acid, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid ingestion and inhalation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .
Relevant Papers The relevant papers retrieved discuss the synthesis, structural analysis, and in vitro antioxidant and antimicrobial activity of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . Another paper discusses a convenient method for preparing benzyl ethers and esters using 2-Benzyloxy-1-methylpyridinium triflate .
Propriétés
IUPAC Name |
2-fluoro-6-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBVXYZBEVCJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)
![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)





![[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid](/img/structure/B3111564.png)